2-Pyridinamine, 6-chloro-5-(difluoromethyl)-

Description

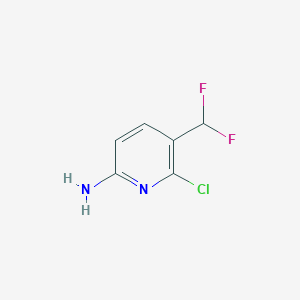

2-Pyridinamine, 6-chloro-5-(difluoromethyl)-, is a halogenated pyridine derivative with a difluoromethyl group at the 5-position and a chlorine atom at the 6-position of the pyridine ring. The difluoromethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, while the chlorine atom contributes to electrophilicity and reactivity .

Properties

Molecular Formula |

C6H5ClF2N2 |

|---|---|

Molecular Weight |

178.57 g/mol |

IUPAC Name |

6-chloro-5-(difluoromethyl)pyridin-2-amine |

InChI |

InChI=1S/C6H5ClF2N2/c7-5-3(6(8)9)1-2-4(10)11-5/h1-2,6H,(H2,10,11) |

InChI Key |

HJJIFBLZFJBHAN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1C(F)F)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 6-chloropyridin-2-amine with difluoromethylating agents under specific conditions to introduce the difluoromethyl group . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of 6-Chloro-5-(difluoromethyl)pyridin-2-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-(difluoromethyl)pyridin-2-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out in solvents such as dimethylformamide or ethanol under controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

6-Chloro-5-(difluoromethyl)pyridin-2-amine has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 6-Chloro-5-(difluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The chloro and difluoromethyl groups play a crucial role in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation in various research studies.

Comparison with Similar Compounds

6-Chloro-5-(trifluoromethyl)pyridin-2-amine (CAS 79456-28-3)

- Molecular Formula : C₆H₄ClF₃N₂

- Molecular Weight : 196.56 g/mol

- Key Differences: The trifluoromethyl (-CF₃) group is more electronegative and sterically bulky than the difluoromethyl (-CF₂H) group, leading to stronger electron-withdrawing effects. Higher molecular weight (196.56 vs. ~162.5 g/mol for the target compound) may reduce bioavailability.

5-Chloro-2-pyridinamine (CAS 1072-98-6)

- Molecular Formula : C₅H₅ClN₂

- Molecular Weight : 128.56 g/mol

- Key Differences: Lacks fluorine substituents, resulting in lower lipophilicity and reduced metabolic stability. Simpler structure with chlorine at the 5-position (vs.

6-(Difluoromethyl)-5-fluoropyridin-2-amine (CAS 1315611-83-6)

- Molecular Formula : C₆H₅F₃N₂

- Molecular Weight : 162.11 g/mol

- Key Differences: Fluorine at the 5-position (vs. pKa of 2.10 suggests moderate acidity, influencing protonation states under physiological conditions .

Structural and Electronic Effects

Table 1: Substituent Effects on Pyridinamine Derivatives

| Compound | Substituent at 5-Position | Substituent at 6-Position | Molecular Weight (g/mol) | pKa | Lipophilicity (LogP)* |

|---|---|---|---|---|---|

| Target Compound | -CF₂H | -Cl | ~162.5 | Not reported | High |

| 6-Chloro-5-(trifluoromethyl) | -CF₃ | -Cl | 196.56 | Not reported | Very High |

| 5-Chloro-2-pyridinamine | -Cl | -H | 128.56 | ~4.5† | Moderate |

| 6-(Difluoromethyl)-5-fluoro | -F | -CF₂H | 162.11 | 2.10 | Moderate-High |

*Estimated based on substituent contributions. †Predicted for analogous amines.

Biological Activity

2-Pyridinamine, 6-chloro-5-(difluoromethyl)- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, anti-inflammatory effects, and its role as a pharmaceutical agent.

Chemical Structure and Properties

The compound belongs to the class of pyridine derivatives and is characterized by the following structural features:

- Molecular Formula : C₆H₅ClF₂N₂

- Molecular Weight : 178.57 g/mol

- IUPAC Name : 6-chloro-5-(difluoromethyl)pyridin-2-amine

- Canonical SMILES : C1=CC(=NC(=C1C(F)F)Cl)N

| Property | Value |

|---|---|

| Molecular Formula | C₆H₅ClF₂N₂ |

| Molecular Weight | 178.57 g/mol |

| IUPAC Name | 6-chloro-5-(difluoromethyl)pyridin-2-amine |

| InChI Key | HJJIFBLZFJBHAN-UHFFFAOYSA-N |

Antimicrobial Properties

Research indicates that 2-Pyridinamine, 6-chloro-5-(difluoromethyl)- exhibits promising antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The mechanism of action may involve the inhibition of specific enzymes or disruption of bacterial cell wall synthesis, although further studies are needed to elucidate these pathways .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies show that it can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response. The IC₅₀ values for COX-2 inhibition have been reported to be comparable to standard anti-inflammatory drugs, indicating its potential as a therapeutic agent for inflammatory conditions .

Case Studies and Research Findings

- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of various pyridine derivatives, including 2-Pyridinamine, 6-chloro-5-(difluoromethyl)-. The results showed significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) suggesting strong potential for development into an antimicrobial agent .

- Anti-inflammatory Research : Research published in a peer-reviewed journal highlighted the compound's ability to suppress COX-2 activity in vitro. The study compared several derivatives and found that modifications at the pyridine ring could enhance anti-inflammatory potency .

- Pharmaceutical Applications : The compound has been explored as an intermediate in synthesizing more complex pharmaceutical agents targeting various diseases, including cancer and neurodegenerative disorders. Its unique structural features allow for modifications that can improve binding affinity to biological targets .

The biological activity of 2-Pyridinamine, 6-chloro-5-(difluoromethyl)- is attributed to its interaction with specific molecular targets within cells:

- Enzyme Inhibition : The chloro and difluoromethyl groups enhance binding affinity to enzymes such as COX, leading to reduced inflammatory responses.

- Antimicrobial Action : The compound may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways in bacteria.

Q & A

Q. What are the optimal synthetic routes for 6-chloro-5-(difluoromethyl)-2-pyridinamine, and how can yield be maximized?

Methodological Answer: Synthesis typically involves sequential functionalization of the pyridine ring. A plausible route includes:

Chlorination : Introduce the chloro group at position 6 via electrophilic aromatic substitution (EAS) using Cl₂/FeCl₃ or N-chlorosuccinimide (NCS) under controlled conditions .

Difluoromethylation : Install the difluoromethyl group at position 5 using a cross-coupling reaction (e.g., Pd-catalyzed coupling with difluoromethyl zinc reagents) .

Amination : Introduce the amine at position 2 via Buchwald-Hartwig amination or nucleophilic substitution with NH₃/NaN₃ under microwave irradiation for enhanced kinetics .

Key Considerations :

- Purification via column chromatography or recrystallization to isolate intermediates.

- Monitor reaction progress using TLC or HPLC. Optimize temperature and solvent polarity (e.g., DMF for amination).

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹⁹F NMR : Identify substituent positions and confirm difluoromethyl integration (¹⁹F NMR δ ~ -80 to -100 ppm) .

- X-ray Crystallography : Resolve molecular geometry and hydrogen-bonding interactions (e.g., amine-pyridine ring interactions). and provide protocols for analogous pyrimidine derivatives .

- Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺ ≈ 205.02).

- IR Spectroscopy : Detect N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1100 cm⁻¹).

Q. How does the amine group influence reactivity in derivatization reactions?

Methodological Answer: The amine group is nucleophilic and can undergo:

- Acylation : React with acetyl chloride or anhydrides in THF with a base (e.g., Et₃N) to form amides.

- Alkylation : Use alkyl halides (e.g., CH₃I) in DMF with K₂CO₃ as a base.

- Diazotization : Convert to diazonium salts for coupling with aromatic rings (e.g., Sandmeyer reaction to introduce aryl groups) .

Note : Steric hindrance from the difluoromethyl group may slow reactions; optimize with bulky base additives.

Advanced Research Questions

Q. How do electronic effects of the difluoromethyl group impact regioselectivity in electrophilic substitutions?

Methodological Answer: The difluoromethyl group is electron-withdrawing (-I effect), directing electrophiles to the meta position relative to itself. For example:

Q. What strategies resolve contradictions between crystallographic data and computational structural models?

Methodological Answer:

- Data Reconciliation :

- X-ray vs. DFT : If bond lengths/angles disagree, refine computational models by adjusting solvent parameters or using higher-level theory (e.g., MP2).

- Thermal Motion Analysis : Use anisotropic displacement parameters in crystallography to distinguish static disorder from dynamic effects .

- Case Study : reports a 6-methyl-2-phenylpyrimidine derivative with dichloro substituents; compare its experimental vs. computed geometries to identify systematic errors .

Q. How can structure-activity relationships (SAR) be systematically explored for antitumor activity?

Methodological Answer:

Analog Synthesis : Prepare derivatives with variations in:

- Halogen position (e.g., 5-F vs. 5-Cl).

- Substituent bulk (e.g., CF₂H vs. CF₃).

Bioassay Design : Test cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays. Include positive controls (e.g., 5-fluorouracil) .

Data Analysis : Use multivariate regression to correlate substituent properties (Hammett σ, logP) with IC₅₀ values.

Q. Table 1: Example SAR Data

| Derivative | Substituent (Position) | IC₅₀ (μM) | logP |

|---|---|---|---|

| 1 | CF₂H (5) | 12.3 | 1.8 |

| 2 | CF₃ (5) | 8.7 | 2.1 |

| 3 | Cl (5) | 25.4 | 1.5 |

Interpretation : Increased lipophilicity (logP) correlates with enhanced activity, but steric bulk (CF₃ vs. CF₂H) may reduce binding affinity.

Q. What are the dominant degradation pathways under physiological conditions?

Methodological Answer:

- Hydrolysis : The amine group may undergo hydrolysis in acidic media (pH < 3) to form pyridinols. Monitor via LC-MS over 24 hours in simulated gastric fluid (0.1 M HCl) .

- Oxidation : The difluoromethyl group is susceptible to oxidative cleavage (e.g., by cytochrome P450 enzymes). Use H₂O₂/Fe²⁺ to mimic oxidative stress and identify products via GC-MS.

- Stability Study Design : Store samples at 25°C/60% RH and analyze degradation kinetics using Arrhenius plots.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.